tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate
CAS No.: 1657033-43-6
Cat. No.: VC2964411
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1657033-43-6 |
|---|---|
| Molecular Formula | C14H26N2O3 |
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11-8-14(10-18-11)4-6-15-7-5-14/h11,15H,4-10H2,1-3H3,(H,16,17) |
| Standard InChI Key | UDRFMMANEMUIEH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1CC2(CCNCC2)CO1 |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1CC2(CCNCC2)CO1 |
Introduction
tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate is a complex organic compound with a molecular formula of C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is part of a broader class of carbamates, which are often used in various chemical and pharmaceutical applications due to their versatility in synthesis and biological activity.
Synthesis and Applications
While specific synthesis methods for tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate are not detailed in the available literature, carbamates generally can be synthesized through reactions involving amines and carbamoyl chlorides or other carbamoylating agents. The applications of this compound are likely to be in the realm of pharmaceutical research or as intermediates in organic synthesis, given the common roles of carbamates in drug development and chemical synthesis.
Related Compounds
Several compounds share structural similarities with tert-Butyl (2-oxa-8-azaspiro[4.5]decan-3-ylmethyl)carbamate, including:
-
Tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate: This compound has a similar spiro ring structure but differs in the position of the nitrogen atom and lacks the methyl group attached to the carbamate moiety .
-
Tert-butyl 3-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound includes an additional carbonyl group and a carboxylate ester, which alters its chemical properties and potential applications .
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume